Asitribin

Description

Properties

IUPAC Name |

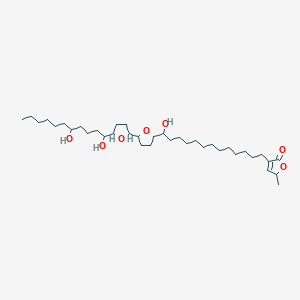

4-[13-[5-[5-(1,5-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEFUOXKPZLQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asitribin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

168113-64-2 | |

| Record name | Asitribin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Asitribin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic and Stereochemical Investigations of Asitribin

Total Synthesis Approaches to Annonaceous Acetogenins (B1209576) Relevant to Asitribin

Total synthesis plays a crucial role in confirming or revising proposed structures and in providing access to these complex molecules for further study. psu.edu Given that this compound is an adjacent bis-THF acetogenin (B2873293), synthetic efforts towards this subclass are particularly relevant.

Total synthesis strategies for Annonaceous acetogenins often involve the stereocontrolled construction of the THF rings and the attachment of the aliphatic chains and the γ-lactone moiety. beilstein-journals.orgnih.gov Approaches have been developed for various types of acetogenins, including those with adjacent bis-THF rings. beilstein-journals.orgnih.govresearchgate.net For instance, total syntheses of bullatacin (B1665286) and asimicin, which are also adjacent bis-THF acetogenins, have been reported. medicinacomplementar.com.brresearchgate.net These syntheses often employ key steps such as Sharpless asymmetric epoxidation and subsequent cyclization to establish the stereochemistry of the THF rings. beilstein-journals.orgnih.govresearchgate.net Convergent strategies, assembling the molecule from pre-synthesized fragments like the THF core and the γ-lactone segment, are commonly utilized. beilstein-journals.orgnih.gov

Semi-Synthetic Derivatization and Analog Generation

Semi-synthetic approaches involve modifying naturally occurring acetogenins to generate derivatives and analogs. This can be done to explore structure-activity relationships or to improve certain properties. slideshare.net

Derivatization of Annonaceous acetogenins can involve modifications to the hydroxyl groups, such as acetylation or methylation. scirp.orgsemanticscholar.orgscirp.org For example, acetylated and methoxy (B1213986) methylated derivatives of several acetogenins, including rolliniastatin-2, have been synthesized and evaluated. scirp.orgsemanticscholar.orgscirp.org The conversion of hydroxyl groups to Mosher esters is a common derivatization technique used specifically for stereochemical analysis. clockss.orgresearchgate.netresearchgate.net Additionally, cyclic formaldehyde (B43269) acetal (B89532) derivatives can be prepared from acetogenins containing 1,2-, 1,4-, or 1,5-diols. core.ac.ukgoogle.com Semi-synthesis has also been used to prepare new types of acetogenins, such as tri-THF acetogenins from bis-THF precursors. scispace.com

Stereostructural Elucidation Methodologies for Annonaceous Acetogenins

Determining the relative and absolute stereochemistry of the multiple chiral centers in Annonaceous acetogenins is a critical aspect of their structural characterization. core.ac.ukgoogle.com Due to their waxy nature, X-ray crystallography is often not feasible. google.com Therefore, spectroscopic and chemical methods are widely employed. core.ac.ukresearchgate.net

Mosher Ester Analysis for Absolute and Relative Configuration Determination

The modified Mosher method, involving the formation of esters with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used technique for determining the absolute configuration of stereogenic carbinol centers in Annonaceous acetogenins. core.ac.ukgoogle.comclockss.orgresearchgate.netresearchgate.netacs.orgacs.org By analyzing the differences in the ¹H NMR chemical shifts of the (S)- and (R)-Mosher esters, the absolute configuration of the alcohol can be assigned. clockss.orgresearchgate.netresearchgate.net This method has been successfully applied to various mono- and bis-THF acetogenins. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemistry

NMR spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for the structural and stereochemical elucidation of Annonaceous acetogenins. core.ac.ukresearchgate.netnih.govjst.go.jpnih.gov Analysis of coupling constants and chemical shifts provides information about the relative stereochemistry of chiral centers, especially those within the THF rings and flanking hydroxyl groups. core.ac.uksysrevpharm.orgclockss.orgnih.govjst.go.jp Comparison of NMR data with synthetic model compounds of known relative stereochemistry is a common approach to determine the relative configurations of THF ring systems and diols. core.ac.uksysrevpharm.orgnih.govjst.go.jp Techniques like COSY and NOESY are also valuable for establishing relationships between protons and determining relative configurations. clockss.orgnih.gov

Formaldehyde Acetal Derivatives for Stereochemical Assignments

Formation of cyclic formaldehyde acetal derivatives from vicinal diols (1,2-diols) or other diols (1,4- or 1,5-diols) present in Annonaceous acetogenins is a useful method for determining their relative stereochemistry. core.ac.uksysrevpharm.orggoogle.comclockss.org Analysis of the ¹H NMR data of these acetal derivatives can help to define the relative stereochemical relationships between the hydroxyl-bearing carbons. core.ac.ukclockss.org For example, the acetal proton signals can provide insights into the relative configuration of diols. clockss.org This method, often used in conjunction with Mosher ester analysis, aids in the complete stereochemical assignment of complex acetogenins. clockss.orgresearchgate.net

Molecular and Biochemical Mechanisms of Asitribin Action

Interaction with Mitochondrial Electron Transport Chain Components

The primary and most well-documented mechanism of action for Annonaceous acetogenins (B1209576) is their potent interaction with the mitochondrial electron transport chain, specifically with Complex I. nih.gov

Inhibition of Mitochondrial Complex I (NADH:ubiquiquinone oxidoreductase) by Annonaceous Acetogenins

Annonaceous acetogenins are powerful inhibitors of the mitochondrial enzyme complex known as NADH:ubiquinone oxidoreductase, or Complex I. nih.gov This enzyme is the first and largest of the five complexes in the electron transport chain responsible for oxidative phosphorylation. The inhibitory action of these acetogenins is highly specific and potent, with some members of the class exhibiting greater potency than classic Complex I inhibitors like rotenone.

The molecular structure of Annonaceous acetogenins, which includes a long aliphatic chain and often one or more tetrahydrofuran (THF) rings, allows them to interact with the ubiquinone binding site within Complex I. nih.gov This interaction physically blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. By obstructing this electron flow, the entire process of oxidative phosphorylation is disrupted at its initial stage.

The potency of inhibition can vary between different acetogenins, influenced by their specific structural features, such as the number and arrangement of THF rings and hydroxyl groups. nih.gov

Table 1: Comparative Inhibitory Potency of Select Annonaceous Acetogenins on Mitochondrial Complex I

| Compound | Type | Relative Potency |

|---|---|---|

| Bullatacin (B1665286) | Adjacent bis-THF | Very High |

| Rolliniastatin-1 | Adjacent bis-THF | Very High |

| Annonacin | Mono-THF | High |

| Rotenone | Classic Inhibitor | High |

Consequences on Cellular Bioenergetics and ATP Synthesis

The inhibition of Complex I by Annonaceous acetogenins has profound consequences for cellular bioenergetics. By halting the flow of electrons, these compounds prevent the pumping of protons across the inner mitochondrial membrane by Complex I. This action directly disrupts the formation of the proton motive force, which is the electrochemical gradient necessary to drive the synthesis of adenosine triphosphate (ATP) by ATP synthase.

Consequently, the primary effect is a significant depletion of intracellular ATP levels. nih.gov Cells, particularly those with high energy demands such as cancer cells, are heavily reliant on the efficient functioning of the mitochondrial respiratory chain for their energy supply. The drastic reduction in ATP production compromises essential cellular functions, leading to an energy crisis within the cell. This disruption of ATP synthesis is considered the principal mechanism behind the potent cytotoxic effects observed for this class of compounds. nih.gov

Influence on Endogenous Metabolic Pathways

Beyond their direct impact on mitochondria, the unique chemical structure of Annonaceous acetogenins, being derivatives of long-chain fatty acids, suggests an influence on lipid metabolism. nih.govresearchgate.net While direct molecular mechanisms are still an area of active research, evidence from studies on extracts containing these compounds points towards a role in modulating lipid-related pathways.

Modulation of Lipid Transport Processes

The transport of lipids across cellular membranes is a tightly regulated process managed by specific proteins, such as those in the ATP-binding cassette (ABC) transporter family. nih.gov These transporters are crucial for processes like cholesterol efflux, preventing excessive lipid accumulation within cells. nih.gov While direct interaction between Annonaceous acetogenins and specific lipid transporters has not been extensively detailed, their lipophilic nature, derived from their fatty acid backbone, allows them to interact with lipid membranes. nih.gov This interaction could potentially influence the function of membrane-embedded transport proteins, although the precise mechanisms require further investigation.

Impact on Fatty Acid Metabolism

Fatty acid metabolism involves a balance between synthesis (lipogenesis) and degradation (beta-oxidation). Key regulatory enzymes and transcription factors, such as fatty acid synthase (FAS) and sterol regulatory element-binding proteins (SREBPs), control these processes. nih.gov SREBPs are critical transcription factors that regulate the expression of genes involved in the synthesis of both fatty acids and cholesterol. nih.gov

Given that Annonaceous acetogenins are structurally similar to fatty acids, they may interfere with these pathways. Studies on plant extracts from the Annonaceae family have demonstrated hypolipidemic effects, including reductions in total cholesterol and triglycerides. These effects suggest a potential downregulation of lipid synthesis pathways, possibly through modulation of SREBP activity or direct inhibition of enzymes like FAS, but specific molecular studies on isolated acetogenins are needed to confirm these hypotheses.

Role in Lipid Metabolism Pathways

Extracts from Annonaceae species have shown the ability to lower levels of serum cholesterol, low-density lipoprotein (LDL), and triglycerides in preclinical models. This points to a potential interference with major lipid metabolism pathways. The structural similarity of acetogenins to fatty acids could allow them to act as competitive inhibitors for enzymes involved in lipid synthesis or to allosterically modulate proteins that regulate these pathways. However, the precise role of individual Annonaceous acetogenins in the broader context of lipid metabolism pathways remains an area for future research to fully elucidate.

Involvement in Lipid Peroxidation

Asitribin's interaction with cellular lipids includes its potential to induce lipid peroxidation, a process of oxidative degradation of lipids. This interaction is linked to the drug's lipophilicity and its capacity to generate oxidative stress under certain conditions. Studies investigating the effects of this compound on whole blood lipids have utilized lipid peroxidation as a key parameter. Research has shown that this compound can cause a significant degree of peroxidation nih.gov. This effect, however, can be mitigated by the presence of antioxidants such as ascorbic acid, which has been observed to significantly reduce the this compound-induced peroxidation nih.gov.

Lipid peroxidation involves a chain reaction mechanism that affects polyunsaturated fatty acids in cell membranes, leading to cell damage youtube.comyoutube.com. The process is typically characterized by the measurement of byproducts like malondialdehyde (MDA). Investigations have demonstrated that treatment with this compound can lead to elevated MDA levels, indicating an impairment of the cellular antioxidant system and suggesting that the compound possesses oxidant potential nih.gov.

Table 1: this compound and Lipid Peroxidation Markers

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Lipid Peroxidation | Induced a significant extent of peroxidation in blood lipids. | Potential to cause oxidative damage to cell membranes. | nih.gov |

| Malondialdehyde (MDA) | Increased MDA levels observed after treatment. | Impairment of the antioxidant system. | nih.gov |

| Interaction with Antioxidants | Ascorbic acid significantly reduced this compound-induced peroxidation. | The oxidative effect can be counteracted by antioxidants. | nih.gov |

Investigation of Cellular Signaling Pathway Modulation

This compound exerts its effects by modulating a multitude of intracellular signaling pathways. It can directly regulate various target proteins, including key enzymes and transcription factors, thereby influencing critical cellular functions such as inflammation, energy metabolism, and cell proliferation researchgate.net.

Potential Interactions with Inflammatory Pathways (e.g., COX, LOX)

A primary mechanism of this compound is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2 wikipedia.org. It achieves this by acting as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme. This action blocks the synthesis of pro-inflammatory prostaglandins and thromboxanes wikipedia.org. Studies in human skeletal muscle confirm that orally administered this compound can inhibit the COX pathway, leading to a reduction in the inflammatory mediator prostaglandin E2 (PGE2) nih.gov.

The inhibition of the COX pathway can have further consequences on arachidonic acid metabolism. By blocking the COX pathway, this compound can divert arachidonic acid metabolites towards the 5-lipoxygenase (LOX) pathway, resulting in an increased production of leukotrienes, another class of inflammatory mediators medscape.comresearchgate.net. Interestingly, the acetylation of COX-2 by this compound does not completely inactivate the enzyme but rather alters its catalytic activity, leading to the generation of specialized pro-resolving lipid mediators known as this compound-triggered lipoxins (ATLs), which aid in resolving inflammation researchgate.net.

Table 2: this compound's Interaction with Inflammatory Pathways

| Pathway/Enzyme | Mechanism of Action | Consequence | Source |

|---|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Irreversible acetylation of a serine residue in the active site. | Inhibition of prostaglandin and thromboxane synthesis. | wikipedia.org |

| Lipoxygenase (LOX) | Shunting of arachidonic acid metabolism from COX to LOX pathway. | Increased production of leukotrienes. | medscape.com |

| COX-2 (Modified) | Altered enzyme activity post-acetylation. | Generation of this compound-triggered lipoxins (ATLs). | researchgate.net |

Exploration of NF-κB Pathway Modulation

This compound significantly modulates the nuclear factor-kappaB (NF-κB) signaling pathway, a crucial regulator of inflammation, immunity, and cell survival researchgate.netnih.govmdpi.com. In many cell types, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate target gene expression researchgate.netnih.gov.

Research indicates that this compound can directly inhibit the IKK complex, specifically the IKKβ subunit researchgate.net. This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the activation of NF-κB. This mechanism is considered central to this compound's anti-inflammatory and anti-tumor activities researchgate.netnih.govnih.gov. The modulation is complex, as some studies suggest that prolonged exposure to this compound can, under different cellular contexts, promote NF-κB activation that leads to apoptosis in neoplastic cells nih.govnih.gov.

Effects on Other Intracellular Signaling Cascades (e.g., related to cellular energy status)

Beyond its well-known anti-inflammatory roles, this compound also influences signaling cascades related to cellular energy metabolism. Studies have shown that this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis nih.gov. AMPK activation, in turn, leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is critical for protein synthesis and cell growth nih.gov. The inhibition of mTOR signaling is a key factor in the induction of autophagy, a cellular recycling process nih.gov.

Furthermore, this compound treatment has been associated with an increase in cellular ATP levels nih.gov. It can also induce the expression of several genes involved in mitochondrial function and biogenesis, such as Sirt4, Tfam, and UCP1, suggesting a broader impact on mitochondrial function and fatty acid oxidation nih.govnih.gov. Another reported effect is the uncoupling of oxidative phosphorylation in mitochondria researchgate.net.

Enzyme Inhibition Studies Beyond Mitochondrial Complex I

While this compound is known to affect mitochondrial respiratory chain complexes, its enzyme inhibitory profile extends to other critical metabolic enzymes researchgate.net. A notable example is its effect on fatty acid β-oxidation. Metabolites of this compound, specifically salicylate and hydroxyhippurate, have been shown to directly inhibit this pathway. The specific target of this inhibition is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional enzyme (MTE) nih.gov. This inhibition is reversible and concentration-dependent, demonstrating a direct impact on cellular lipid metabolism separate from its effects on the electron transport chain nih.gov. Of course, the most prominent enzyme inhibition beyond the mitochondrial complexes is this compound's irreversible inactivation of the COX enzymes, which underpins many of its therapeutic effects wikipedia.org.

Target Deconvolution Strategies and Receptor Binding Assays

Identifying the full spectrum of molecular targets for a compound like this compound requires sophisticated target deconvolution strategies. These methods are essential for understanding a drug's mechanism of action and potential off-target effects. Common approaches include affinity chromatography, where the compound is immobilized to capture its binding partners from cell extracts, and protein microarrays, which allow for high-throughput screening of interactions against a large set of purified proteins technologynetworks.comnih.gov. Label-free techniques that measure changes in a protein's stability upon ligand binding have also emerged as powerful tools nih.gov.

Receptor binding assays provide direct evidence of a drug's interaction with a specific receptor. These assays typically use a labeled ligand (often radioactive or fluorescent) to quantify the binding of a compound to its target receptor in a competitive manner merckmillipore.comwikipedia.org. Through such methods, this compound has been identified as an allosteric inhibitor of the bradykinin B2 receptor nih.gov. Binding studies revealed that this compound alters the receptor's ligand-binding properties, not by competing with the natural ligand at the same binding site, but by binding to a different (allosteric) site. This binding accelerates the rate at which bradykinin dissociates from the receptor, thereby inhibiting its function nih.gov. This finding highlights a mechanism of action for this compound that is independent of its effects on enzymes like COX.

Structure Activity Relationship Sar and Lead Optimization Studies of Asitribin and Analogs

Computational Approaches to Structure-Activity Relationship Analysis

Computational methods play an increasingly important role in analyzing the SAR of complex natural products like Annonaceous acetogenins (B1209576) and guiding the design of novel analogs. These approaches can help predict activity based on structural features and model interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activity nii.ac.jp. By analyzing a series of analogs with varying structures and measured activities, QSAR models can identify the structural parameters that are most influential on potency. While QSAR is a recognized approach in the study of structure-activity relationships nii.ac.jp, specific detailed QSAR modeling and prediction studies focused solely on Asitribin were not extensively detailed in the consulted literature. However, the principles of QSAR are applicable to understanding how variations in the acetogenin (B2873293) structure, such as lipophilicity (XlogP for this compound is predicted as 9.5 uni.lu), molecular weight (622.48083 Da uni.lu), and the arrangement of functional groups, might influence their interaction with their biological target and subsequent activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analogs) when bound to a specific biological target protein nii.ac.jp. This method helps to understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at the molecular level and to estimate the binding affinity. The primary target of Annonaceous acetogenins, including this compound, is mitochondrial complex I, specifically localizing to the 23kDa PSST subunit pawpawresearch.com. While the mechanism of action involving complex I inhibition is well-established for this class of compounds redalyc.orgpawpawresearch.com, specific detailed molecular docking simulation studies focusing explicitly on this compound binding to mitochondrial complex I were not prominently featured in the search results. However, molecular docking is a standard tool in drug discovery and could be applied to study the binding of this compound and its analogs to the known binding site on complex I to rationalize observed SARs and guide the design of new inhibitors.

Chemical Modification Strategies for Lead Optimization

Lead optimization involves chemically modifying a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. Given the potent biological activity of Annonaceous acetogenins, chemical modification strategies have been explored to develop analogs with potentially improved profiles redalyc.orgpsu.edu. The complex structure of acetogenins, with multiple chiral centers and flexible aliphatic chains, presents both opportunities and challenges for chemical modification psu.eduresearchgate.net.

Scaffold Hopping Techniques

Scaffold hopping is a strategy that involves replacing the core structure or "scaffold" of a lead compound with a different one while retaining the essential features required for biological activity. This can lead to compounds with improved properties or novel intellectual property. While the broad structural class of Annonaceous acetogenins shares a common core featuring a γ-lactone and often THF rings redalyc.orgpsu.edu, specific examples of applying scaffold hopping techniques to this compound by replacing its entire core structure with a fundamentally different scaffold were not detailed in the provided search results. However, the exploration of different types of acetogenins (e.g., those with different numbers or arrangements of THF rings) redalyc.orgpsu.eduresearchgate.net can be seen as a form of exploring structural variations around a general theme, which shares some conceptual overlap with scaffold hopping at a broader level.

Fragment Replacement Methodologies

Fragment replacement methodologies involve replacing specific small parts or "fragments" of a lead molecule with different chemical groups to improve its properties. This is often guided by SAR and computational studies. Given the modular nature of Annonaceous acetogenins, with distinct regions like the γ-lactone, the THF ring(s), and the aliphatic chain with hydroxyl groups redalyc.orgpsu.edu, fragment replacement could involve modifying or substituting these individual parts. For instance, modifications to the γ-lactone ring or the hydroxyl group positions have been explored in general acetogenin research redalyc.orgpsu.edu. However, specific research detailing the application of systematic fragment replacement methodologies specifically for this compound as a lead compound was not found in the provided search results. The synthesis of semi-synthetic derivatives of acetogenins, mentioned in the context of retaining inhibitory activity redalyc.org, suggests that some form of chemical modification or fragment variation has been explored for this class of compounds.

Side-Chain Decoration and Derivatization for Enhanced Bioactivity

Modifications to the side chains of a compound can significantly impact its biological activity, including binding affinity, target selectivity, and metabolic stability. frontiersin.orgnih.govcreative-peptides.com For this compound and its analogs, side-chain decoration and derivatization strategies would involve altering the functional groups or adding new moieties to the existing side chains of the acetogenin structure.

Research in peptide chemistry, for instance, demonstrates that incorporating non-natural amino acids or conjugating fatty acids to side chains can enhance bioactivity and stability. frontiersin.orgnih.govcreative-peptides.comnih.gov While specific detailed research findings on this compound's side-chain modifications were not extensively detailed in the search results, the general principles of side-chain derivatization in medicinal chemistry suggest that such modifications could be explored to optimize this compound's properties. For example, altering the length or branching of the aliphatic chains characteristic of acetogenins, or introducing different functional groups along these chains or the THF rings, could lead to altered interactions with biological targets and potentially enhanced bioactivity.

High-Throughput Screening (HTS) of this compound Analogs

High-Throughput Screening (HTS) is a powerful technique used to rapidly screen large libraries of chemical compounds against a specific biological target or pathway. bmglabtech.comevotec.comlabkey.comwikipedia.org In the context of this compound, HTS would involve testing a vast collection of this compound analogs to identify those exhibiting desired biological activity, such as potent inhibition of a particular enzyme or pathway. bmglabtech.comevotec.com

HTS leverages automation, robotics, and miniaturized assays to quickly process thousands to millions of compounds. bmglabtech.comlabkey.comwikipedia.org This allows for the rapid identification of "hits" – compounds that show initial promise – which can then be subjected to more detailed SAR studies and lead optimization. bmglabtech.comevotec.comlabkey.com While a high-throughput screening protocol specifically for Annonaceous acetogenins like this compound is reported to not yet exist, the application of HTS to libraries of synthesized or semi-synthetic this compound analogs would be a logical step in identifying compounds with improved or novel bioactivities. researchgate.net The data generated from HTS campaigns provides valuable information for understanding SAR and guiding subsequent chemical modifications. evotec.com

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Lead Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in drug discovery and lead optimization to accelerate and improve the process. preprints.orgpreprints.orgnih.govfrontiersin.org These computational approaches can analyze large datasets of chemical structures and biological activities to build predictive models. preprints.orgpreprints.orgcollaborativedrug.com

In the lead optimization of this compound and its analogs, AI/ML could be used for several purposes:

Predicting biological activity: Based on existing SAR data, ML models can predict the potential activity of newly designed or untested this compound analogs, prioritizing the most promising compounds for synthesis and experimental testing. preprints.orgpreprints.orgcollaborativedrug.com

Guiding chemical modifications: AI algorithms can suggest specific structural modifications to this compound or its analogs that are likely to enhance desired properties while minimizing undesirable ones. preprints.orgpreprints.orgfrontiersin.org This can involve generative models that propose novel chemical structures. frontiersin.org

Analyzing complex SAR data: AI/ML can help identify subtle or complex relationships between structural features and biological activity that might not be apparent through traditional manual analysis. preprints.orgpreprints.orgcollaborativedrug.com

Optimizing multiple properties simultaneously: Lead optimization often requires balancing multiple factors, such as potency, selectivity, and metabolic stability. absci.com AI/ML can assist in multiparametric optimization by predicting the impact of modifications on several properties concurrently. absci.com

While applying AI/ML specifically to this compound optimization would require sufficient relevant data, the general advancements in this field highlight its potential to streamline the discovery and optimization of acetogenin-based drug candidates. preprints.orgpreprints.orgnih.govfrontiersin.org

Preclinical Research Models for Investigating Asitribin S Biological Activities Excluding Human Trial Data

In Vitro Cellular and Biochemical Models

In vitro models utilize cells or biological molecules outside their natural biological context, offering controlled environments to study specific mechanisms and effects of compounds. austinpublishinggroup.combgc.ac.in These models range in complexity from simple two-dimensional cell cultures to more sophisticated three-dimensional systems and cell-free assays.

Two-Dimensional (2D) Cell Culture Systems for Initial Bioactivity Assessment

Two-dimensional (2D) cell culture involves growing cells in a single layer on a flat substrate, such as a petri dish or multi-well plate. upmbiomedicals.comfrontiersin.orgthermofisher.combiorxiv.orgnih.gov This traditional method is widely used for initial bioactivity assessments due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. upmbiomedicals.combiorxiv.orgnih.gov 2D cultures allow for straightforward observation and analysis of basic cellular responses to compounds, including viability, proliferation, and basic morphological changes. upmbiomedicals.comnih.govfrontiersin.org

Annonaceous acetogenins (B1209576), including Asitribin, are known for their cytotoxic properties, particularly against cancer cell lines. austinpublishinggroup.comdntb.gov.uaresearchgate.netscispace.comresearchgate.net Studies evaluating the cytotoxicity of these compounds are typically initiated using 2D cell culture systems with various cancer cell lines. mdpi.comnih.govfrontiersin.orgnih.gov While specific detailed data tables for this compound's cytotoxicity across a broad panel of cell lines in 2D culture were not extensively detailed in the immediately available search results, the literature confirms that 2D cell culture is a standard method for assessing the initial bioactivity and cytotoxic potential of such natural compounds. mdpi.comnih.govfrontiersin.orgnih.gov These assays provide fundamental information on the concentration-dependent effects of this compound on cell survival and growth.

Complex Co-culture Systems and Microphysiological Systems (Organ-on-a-Chip)

These advanced in vitro models are valuable for studying complex biological processes, such as the tumor microenvironment, inflammation, and organ-specific responses to compounds, providing insights that are not possible with simpler culture methods. frontiersin.orgbiorxiv.orgplos.orgplos.orgscientificarchives.com While complex co-culture systems and MPS offer highly relevant platforms for evaluating the effects of compounds like this compound, particularly in the context of its potential interactions within specific tissues or its known impact on cellular respiration, the provided search results did not include specific studies detailing the use of these complex models for investigating this compound's biological activities.

In Vivo Animal Models for Systemic Evaluation

In vivo animal models are essential for evaluating the systemic effects of a compound in a complex biological system that mimics the living organism. austinpublishinggroup.combgc.ac.inabpi.org.uk These models provide crucial information on a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in the context of integrated physiological processes. austinpublishinggroup.combgc.ac.in Animal models, such as rodents (mice and rats), are used to study disease pathogenesis and assess the therapeutic potential of drug candidates in a living system before human trials. dntb.gov.uascispace.commdpi.comnih.govoncotarget.comscientificarchives.comwikipedia.orgjyoungpharm.orgabpi.org.ukunderstandinganimalresearch.org.uknih.gov

This compound is a chemical compound classified as an annonaceous acetogenin (B2873293), primarily found in plants of the Annonaceae family, such as Asimina triloba (paw paw) and Annona muricata (graviola) researchgate.netscribd.comresearchgate.netresearchgate.netscribd.com. Research into annonaceous acetogenins has indicated that this class of compounds possesses potent antiproliferative activities in vitro and has shown some in vivo antitumor effects in preclinical models for other members of this class, such as bullatacin (B1665286) researchgate.netscribd.comresearchgate.netscribd.com. This compound has been identified as a novel bioactive annonaceous acetogenin isolated from the seeds of Asimina triloba researchgate.netscribd.comresearchgate.netresearchgate.netscribd.com.

Therefore, a thorough, informative, and scientifically accurate article focusing solely on this compound's preclinical research models, pharmacodynamic biomarker assessment, pharmacokinetic characterization (ADME), and the application of genetically modified animal models, structured precisely according to the provided outline and including detailed research findings and data tables specifically for this compound, cannot be generated based on the current search results. The information required to populate each subsection with this compound-specific data is not present.

Advanced Analytical and Biochemical Characterization of Asitribin

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the structural elucidation and purity assessment of organic compounds, including Annonaceous acetogenins (B1209576) like Asitribin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide crucial information about the molecular structure and functional groups present.

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, which contains hydroxyl groups, ether linkages (in the THF rings), and a γ-lactone carbonyl, IR spectroscopy can confirm the presence of these functionalities. For instance, the presence of a C=O stretch around 1734 cm⁻¹ is characteristic of the α,β-unsaturated γ-lactone moiety found in this compound. koreascience.kr IR spectroscopy, especially when combined with chemometric algorithms, can also be used as a direct and non-destructive method for assessing the purity of samples by identifying marker bands corresponding to different functional groups or impurities. mdpi.comspectroscopyonline.com Changes in the position, shape, and intensity of characteristic peaks in IR spectra can indicate the presence of impurities or monitor the progress of chemical reactions. spectroscopyonline.com

Spectroscopic techniques are essential for both initial structural identification and ongoing purity checks throughout the isolation and characterization process of this compound. magritek.comazom.comnih.gov

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and quantification of natural products from complex mixtures, such as plant extracts containing Annonaceous acetogenins. Given the waxy nature and structural similarities among acetogenins, efficient separation methods are critical. foodb.capsu.edu

Various high-performance liquid chromatographic (HPLC) methods have been successfully employed for the separation of complex mixtures of acetogenins found in Annonaceous plant extracts. medicinacomplementar.com.br Preparative HPLC is particularly useful for separating positional isomers and epimers of acetogenins. psu.edu Column chromatography on silica (B1680970) gel is also a common method used in the initial stages of separating acetogenins. psu.edu These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of target compounds from crude extracts. column-chromatography.com Monitoring fractions using analytical techniques like Thin Layer Chromatography (TLC) or analytical HPLC allows for pooling fractions containing the desired compound. column-chromatography.com Further purification of mixed fractions may require additional chromatographic steps, potentially using different stationary phases. column-chromatography.com

Countercurrent chromatography (CCC or CPC) is another highly efficient method that has been used for isolating acetogenins, capable of purifying large amounts of mixtures and crude extracts to yield pure compounds. psu.edu

Chromatography is not only used for isolation and purification but also for quantification. Analytical chromatography, such as HPLC, can be used to identify unknown components in a mixture and to quantify highly purified compounds. bio-rad.com This is achieved by comparing the peak areas or heights of the analyte in the chromatogram to those of known standards. researchgate.net

Mass Spectrometry (MS) for Metabolomic Profiling and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. It is widely applied in metabolomic profiling and fragmentation analysis of complex molecules like this compound. nih.govelifesciences.org

In metabolomic profiling, MS is used to comprehensively analyze the small molecules (metabolites) present in a biological sample. nih.govmetabolon.com Untargeted metabolomics aims to detect and identify as many metabolites as possible, while targeted metabolomics focuses on specific metabolites of interest. nih.gov MS-based metabolomics provides a metabolic phenotype of a biological system. nih.gov High-resolution mass spectrometry is often used for untargeted analysis to profile compounds like acetogenins and alkaloids in plant extracts. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or MSⁿ), involves fragmenting ions in the gas phase and analyzing the resulting fragment ions. nih.govthermofisher.com This process provides characteristic fragmentation patterns that are highly informative for structural elucidation and confirmation. researchgate.netnih.govthermofisher.com For Annonaceous acetogenins, collision-induced dissociation (CID) reveals characteristic cleavage patterns that provide structural information, such as the location of THF rings and hydroxyl groups. researchgate.netmedicinacomplementar.com.br Analyzing the fragmentation patterns of derivatives, such as trimethylsilyl (B98337) (TMS) and deutero-TMS derivatives, using techniques like Electron Impact-Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FABMS), can help determine the positions of hydroxyl groups along the hydrocarbon chain. medicinacomplementar.com.br

Identifying metabolites and compounds using MS involves comparing exact mass, retention time (when coupled with chromatography), and fragmentation information with authentic standards and spectral databases. nih.govmetabolon.com However, finding exact spectral matches can be challenging due to the instrument- and setting-specific nature of fragmentation spectra. metabolon.com In cases where standards or database entries are unavailable, interpreting the fragmentation spectra de novo or through structure correlation is necessary to propose a rational structure. thermofisher.com Predicted Collision Cross Section (CCS) values, which can be calculated for different adducts, can also aid in compound identification by providing an additional dimension of information. uni.lu

MS is crucial for both identifying known acetogenins and characterizing novel ones by providing detailed structural information through fragmentation analysis and enabling comprehensive profiling of metabolites in biological samples. researchgate.netresearchgate.netnih.gov

Biochemical Assays for Target Identification and Validation

Biochemical assays are essential tools for investigating the biological activity of compounds, identifying their molecular targets, and validating the interaction and effect. nih.govucl.ac.ukaxxam.com These assays measure the effect of a compound on a specific biological process or molecule, often in a cell-free system or using isolated proteins. axxam.com

For bioactive compounds like Annonaceous acetogenins, which are known for their potent cytotoxic activity, biochemical assays are used to understand their mechanism of action at the molecular level. researchgate.netmedicinacomplementar.com.br These assays can be designed to test the inhibition of enzyme activity or to measure the direct binding of the compound to a potential target protein. nih.gov

Target identification involves pinpointing the specific protein, enzyme, or pathway with which the compound interacts to exert its biological effect. ucl.ac.ukrapidnovor.com Biochemical assays play a key role in this process by allowing researchers to screen the compound against a panel of potential targets or to investigate the activity of enzymes suspected to be involved in the compound's mechanism. axxam.comnih.gov

Target validation then confirms that the identified target is indeed responsible for the observed biological activity and is relevant to the desired effect. ucl.ac.ukrapidnovor.comnih.gov This can involve demonstrating that modulating the target's activity with the compound produces the expected outcome in biochemical assays. nih.govaxxam.com The "gold standard" for target validation often involves showing that mutations in the target protein that affect the compound's activity in cell-based assays also alter its potency in biochemical assays using the isolated protein. nih.gov

Biochemical assays provide critical data about the biochemical function of targets and the molecular interactions of the compound, contributing significantly to understanding how this compound and other acetogenins exert their biological effects. axxam.com

Enzymatic Studies of this compound Biotransformation and Metabolic Fates

Enzymatic studies are crucial for understanding how a compound is metabolized within a biological system, identifying the enzymes involved in its biotransformation, and determining its metabolic fates. Biotransformation, also known as metabolism, refers to the chemical modification of compounds by enzymes in biological systems. nih.govderangedphysiology.com

The liver is the primary site for the metabolism of many compounds, but biotransformation can also occur in other tissues, including the intestine, kidney, and lung. nih.govfrontiersin.org Enzymes involved in metabolism are typically located in the cytoplasm, endoplasmic reticulum, and mitochondria of cells. nih.gov

Enzymatic studies can involve incubating this compound with liver microsomes, cytosol, or specific recombinant enzymes to identify the metabolic products formed. frontiersin.org Microsomes, which are enriched in cytochrome P450 (CYP) enzymes, are often used to study phase I metabolic reactions such as oxidation, reduction, and hydrolysis. nih.govfrontiersin.org Cytosolic fractions contain enzymes involved in phase II conjugation reactions, such as glucuronidation, acetylation, and sulfation, which typically increase the hydrophilicity of compounds, facilitating their excretion. nih.govfrontiersin.org

By analyzing the structure of the metabolites formed using techniques like mass spectrometry, researchers can deduce the enzymatic reactions that have occurred. Comparing the metabolic profiles in the presence and absence of specific enzyme inhibitors or using enzymes with known activities can help identify the particular enzymes responsible for this compound's biotransformation.

Understanding the metabolic fate of this compound is important because biotransformation can lead to the formation of inactive metabolites, active metabolites (potentially with different or enhanced activities), or even toxic metabolites. frontiersin.orgkoracademy.com Enzymatic studies provide insights into how this compound is processed by the body, which is essential for understanding its disposition and potential interactions within a biological system.

Q & A

Q. What methodological approaches are recommended for resolving contradictions between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Employ multi-method validation, such as comparing DFT calculations with experimental kinetic studies. Conduct sensitivity analyses on computational parameters (e.g., basis sets, solvation models) and cross-validate with spectroscopic data (e.g., IR, Raman). Publish negative results and computational workflows to facilitate peer scrutiny .

Q. How can researchers optimize this compound’s synthetic pathway to address low yield in scale-up experiments?

- Methodological Answer : Apply quality-by-design (QbD) principles to identify critical process parameters (e.g., mixing efficiency, temperature gradients). Use design-of-experiments (DoE) to test variables like reagent concentration and reaction time. Validate improvements using in-line analytics (e.g., PAT tools) and compare batch consistency via statistical process control .

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s toxicity profiles?

- Methodological Answer : Implement blinded analysis during data collection and use independent validation cohorts. Apply rigorous statistical methods (e.g., Bayesian meta-analysis) to quantify uncertainty. Disclose all funding sources and potential conflicts of interest to uphold ethical reporting standards .

Q. How should researchers design a robust assay to evaluate this compound’s selectivity across biological targets?

- Methodological Answer : Utilize high-throughput screening (HTS) with counter-screens against related targets (e.g., kinase isoforms). Apply cheminformatics tools to analyze structure-activity relationships (SAR) and exclude off-target effects. Validate hits using orthogonal assays (e.g., SPR, ITC) and publish dose-response curves with IC50/EC50 values .

Methodological Frameworks

- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For Data Contradictions : Apply TRIZ-based contradiction analysis to prioritize technical conflicts and ideate solutions .

- For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.